molecular formula C14H12N2O6S B6508811 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid CAS No. 1001567-01-6

5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid

Cat. No. B6508811
CAS RN: 1001567-01-6
M. Wt: 336.32 g/mol
InChI Key: SHXXFQVJIDBLHM-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The “5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)” part suggests that it has a benzodioxine group (a type of ether) and a sulfonamide group attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring, benzodioxine group, and sulfonamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, which is electron-deficient and can participate in electrophilic substitution reactions. The sulfonamide group could potentially undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The 2,3-dihydro-1,4-benzodioxine substructure, present in our compound, has garnered attention due to its versatility in interacting with specific biological receptors and enzymes. Researchers explore diverse derivatives and analogs to fine-tune pharmacological properties. In particular, our compound can be used to synthesize analogs of potent and highly selective dipeptidyl peptidase IV (DPP-IV) inhibitors and carbonic anhydrase inhibitors . These applications are crucial for diabetes and obesity management (diabesity).

Antimicrobial and Anthelmintic Activity

The benzodioxine scaffold has antimicrobial potential. By modifying our compound, researchers can explore novel antimicrobial agents. Additionally, benzodioxines may exhibit anthelmintic activity, making them relevant for combating parasitic infections .

Antibacterial Agents

Consider the 5,5-dioxo-5,1-dihydro [1,2,4]triazolo [1,5-b]-[1,2,4]benzothiadiazine arylsulfonamide compounds. These derivatives, developed in 2007, were screened for antibacterial activity against Gram-positive and Gram-negative bacterial strains. Our compound’s structural features could inspire similar investigations .

Asymmetric Hydrogenation Catalysts

Our compound’s 1,4-benzodioxane moiety can serve as a versatile scaffold for enantioselective synthesis. Researchers have discovered a highly enantioselective IrCl/BIDIME-dimer catalyst system for asymmetric hydrogenation reactions, producing chiral 1,4-benzodioxanes. These compounds find applications in various fields, including pharmaceuticals .

Molecular Modeling and Configuration Assignment

Given the presence of chiral carbons, determining the spatial arrangement of substituents is crucial. Molecular modeling and NMR techniques help assign configurations. Our compound’s unique structure provides an excellent case study for such investigations .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. If it’s being studied as a potential drug, future research could involve further testing its biological activity and optimizing its structure for better efficacy and safety .

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c17-14(18)9-5-10(8-15-7-9)16-23(19,20)11-1-2-12-13(6-11)22-4-3-21-12/h1-2,5-8,16H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXXFQVJIDBLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CN=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)nicotinic acid

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